4-Chloro-2-cyclopropanecarbonylphenol
Description
4-Chloro-2-cyclopropanecarbonylphenol is a substituted phenol derivative characterized by a chlorine atom at the para position (C4) and a cyclopropanecarbonyl group (-CO-cyclopropane) at the ortho position (C2) of the aromatic ring. The cyclopropane moiety introduces steric strain and unique electronic effects due to its non-planar geometry, which distinguishes this compound from simpler chlorophenols.
Properties
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFVSJQIPWAADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234650 | |
| Record name | Methanone, (5-chloro-2-hydroxyphenyl)cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69639-87-8 | |
| Record name | Methanone, (5-chloro-2-hydroxyphenyl)cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69639-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (5-chloro-2-hydroxyphenyl)cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropanecarbonylphenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chlorophenol with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropanecarbonylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-cyclopropanecarbonylphenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: 2-Cyclopropanecarbonylphenol.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
4-Chloro-2-cyclopropanecarbonylphenol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropanecarbonylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the chloro and cyclopropanecarbonyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity or inhibit specific biochemical pathways .
Comparison with Similar Compounds
Structural and Substituent Effects
The following table highlights key structural differences between 4-Chloro-2-cyclopropanecarbonylphenol and related compounds:
| Compound Name | Substituent at C2 | Substituent at C4 | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | Cyclopropanecarbonyl (-CO-cyclopropane) | Cl | ~184.6 (estimated) | High steric strain, electron-withdrawing carbonyl |
| 4-Chloro-2-methylphenol | Methyl (-CH3) | Cl | 142.59 | Simple alkyl substituent, lower acidity |
| 4-Chloro-3-methylphenol | Methyl (-CH3) | Cl | 142.59 | Meta-methyl substitution alters reactivity |
| 2-Amino-4-chlorophenol | Amino (-NH2) | Cl | 143.57 | Electron-donating amino group enhances solubility |
| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | Cyclopropylpropanone | Cl (on benzene) | 208.68 | Cyclopropane in aliphatic chain, ketone functional group |
Key Observations :
- The cyclopropanecarbonyl group in this compound is electron-withdrawing, increasing the phenol’s acidity compared to methyl-substituted analogs like 4-Chloro-2-methylphenol .
- Steric hindrance from the cyclopropane ring may reduce reactivity in nucleophilic substitution reactions compared to less hindered analogs.
Physicochemical Properties
Available data for analogs suggest the following trends:
Research Findings :
- The cyclopropanecarbonyl group likely reduces water solubility compared to methyl or amino substituents, as seen in 4-Chloro-2-methylphenol and 2-amino-4-chlorophenol .
- Higher thermal stability is expected due to the rigid cyclopropane ring, similar to 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, which has a melting point of ~52°C .
Analytical and Environmental Behavior
Analytical methods for chlorophenols, such as GC/MS-SIM with derivatization (e.g., ethylation), are applicable to this compound . However, its unique substituents may require modified extraction protocols:
- Solid-phase extraction (SPE) with divinylbenzene-based cartridges, as used for chloromethylphenols, could be effective .
- The compound’s persistence in water may exceed that of methyl-substituted analogs due to reduced biodegradability from the cyclopropane group .
Biological Activity
4-Chloro-2-cyclopropanecarbonylphenol (C10H9ClO2) is an organic compound characterized by a phenolic structure with a chloro substituent and a cyclopropanecarbonyl group. This compound has garnered attention in scientific research due to its potential biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.
- Molecular Formula : C10H9ClO2
- IUPAC Name : (5-chloro-2-hydroxyphenyl)-cyclopropylmethanone
- Molecular Weight : 196.63 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with active sites on enzymes, while the chloro and cyclopropanecarbonyl groups enhance binding affinity through hydrophobic interactions. This interaction can modulate enzyme activity, leading to inhibition or alteration of biochemical pathways.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. For example, studies have shown its effectiveness in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds. The inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting its relevance in drug development and safety assessments.
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. The presence of the chloro group enhances its lipophilicity, facilitating membrane penetration and subsequent bacterial cell disruption.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in developing treatments for inflammatory diseases.
Case Studies
- Cytochrome P450 Inhibition : A study evaluated the inhibitory effects of this compound on CYP3A4 enzyme activity in human liver microsomes. Results indicated a significant reduction in substrate metabolism, suggesting potential drug-drug interactions when used concurrently with other CYP3A4 substrates.
- Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Anti-inflammatory Effects : In a murine model of inflammation, administration of this compound resulted in a significant decrease in paw edema, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-2-methylphenol | Methyl group instead of cyclopropanecarbonyl | Moderate antimicrobial activity |
| 2-Cyclopropylphenol | Lacks chloro substituent | Limited enzyme inhibition |
| 4-Chlorophenol | Only chloro substituent | Known for antiseptic properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
